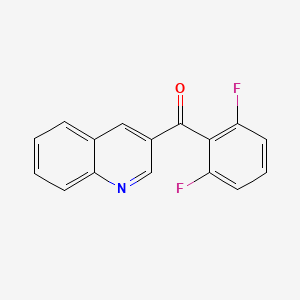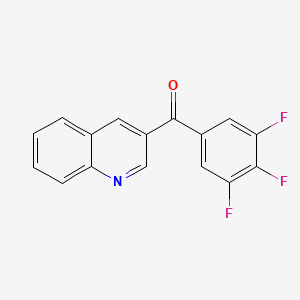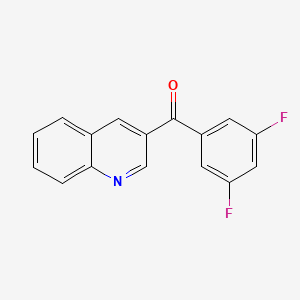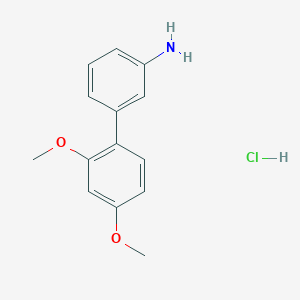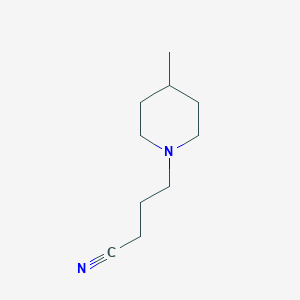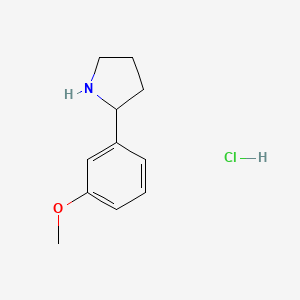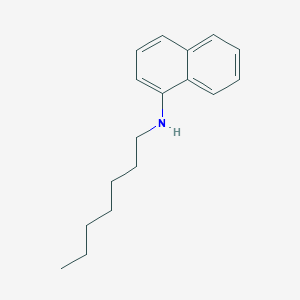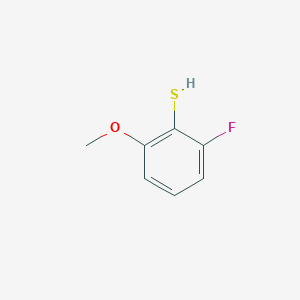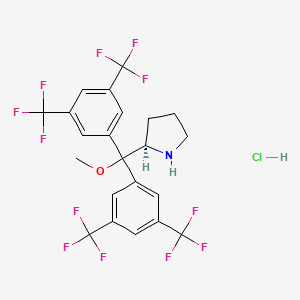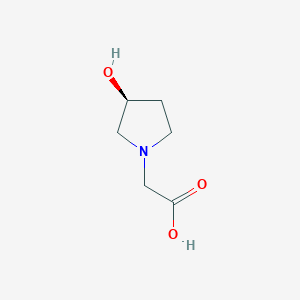
(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid
描述
(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is a chiral compound with the molecular formula C6H11NO3 It is characterized by the presence of a hydroxyl group attached to a pyrrolidine ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the reduction of pyrrole or the cyclization of amino alcohols.
Acetylation: The final step involves the acetylation of the hydroxylated pyrrolidine ring to form the acetic acid derivative. This can be done using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce pyrrole to pyrrolidine.
Enzymatic Hydroxylation: Employing enzymes to selectively introduce the hydroxyl group at the desired position.
Continuous Flow Chemistry: Utilizing continuous flow reactors to streamline the synthesis process and improve yield and purity.
化学反应分析
Types of Reactions
(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: LiAlH4 in ether, sodium borohydride (NaBH4) in methanol.
Substitution: SOCl2 in pyridine, phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 3-oxo-pyrrolidin-1-yl acetic acid.
Reduction: Formation of 2-(3-hydroxypyrrolidin-1-yl)ethanol.
Substitution: Formation of 2-(3-chloropyrrolidin-1-yl)acetic acid.
科学研究应用
(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Auxiliary: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology
Enzyme Inhibitor: Investigated as a potential inhibitor of enzymes involved in metabolic pathways.
Ligand: Acts as a ligand in the study of receptor-ligand interactions.
Medicine
Drug Development: Explored for its potential therapeutic effects in the treatment of neurological disorders.
Biomarker: Studied as a biomarker for certain diseases due to its presence in biological fluids.
Industry
Catalysis: Used in catalytic processes to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and materials for improved properties.
作用机制
The mechanism of action of (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the acetic acid moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(3-Hydroxypyrrolidin-1-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.
3-Hydroxy-1-pyrrolidinecarboxylic acid: Another related compound with a carboxylic acid group at a different position.
Uniqueness
(S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an acetic acid moiety. This combination of functional groups and chirality imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2-[(3S)-3-hydroxypyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUKRLXBCGVBF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653002 | |
| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212289-17-2 | |
| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


